8-((trans)-3-Fluoropiperidin-4-yloxy)-2-(7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl)quinoline
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Overview
Description
Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry This compound features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring
Preparation Methods
The synthesis of Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- can be achieved through various synthetic routes. Common methods include:
Classical Synthesis Protocols: These include the Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad-Limpach methods, which are well-established for constructing the quinoline scaffold.
Transition Metal Catalyzed Reactions: These reactions utilize transition metals to facilitate the formation of the quinoline core and its functionalization.
Metal-Free Ionic Liquid Mediated Reactions: These reactions employ ionic liquids as solvents and catalysts, providing an environmentally friendly alternative.
Ultrasound Irradiation Reactions: These reactions use ultrasound energy to accelerate the synthesis process.
Green Reaction Protocols: These methods focus on minimizing environmental impact by using sustainable and non-toxic reagents.
Chemical Reactions Analysis
Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Addition: This reaction involves the addition of atoms or groups to a double or triple bond, often using reagents like hydrogen or halogens.
Scientific Research Applications
Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- has numerous scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is used in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: It has potential therapeutic applications, including as an antimicrobial, antiviral, and anticancer agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- can be compared with other similar compounds, such as:
Quinoline Derivatives: These include compounds with different functional groups attached to the quinoline core, such as chloroquine and quinine.
Imidazo[1,2-a]pyridine Derivatives: These include compounds with variations in the imidazo[1,2-a]pyridine moiety, such as zolpidem and alpidem.
Piperidine Derivatives: These include compounds with different substituents on the piperidine ring, such as piperine and risperidone.
The uniqueness of Quinoline, 8-[[(3R,4R)-3-fluoro-4-piperidinyl]oxy]-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H25FN4O3 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
8-[(3R,4R)-3-fluoropiperidin-4-yl]oxy-2-[7-(2-methoxyethoxy)imidazo[1,2-a]pyridin-3-yl]quinoline |
InChI |
InChI=1S/C24H25FN4O3/c1-30-11-12-31-17-8-10-29-20(15-27-23(29)13-17)19-6-5-16-3-2-4-22(24(16)28-19)32-21-7-9-26-14-18(21)25/h2-6,8,10,13,15,18,21,26H,7,9,11-12,14H2,1H3/t18-,21-/m1/s1 |
InChI Key |
PPPOUAQYRUUFNJ-WIYYLYMNSA-N |
Isomeric SMILES |
COCCOC1=CC2=NC=C(N2C=C1)C3=NC4=C(C=CC=C4O[C@@H]5CCNC[C@H]5F)C=C3 |
Canonical SMILES |
COCCOC1=CC2=NC=C(N2C=C1)C3=NC4=C(C=CC=C4OC5CCNCC5F)C=C3 |
Origin of Product |
United States |
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